Trifluoro(pyridine)boron
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Overview
Description
Trifluoro(pyridine)boron is a compound that has garnered significant interest in the field of organic chemistry due to its unique properties and versatile applications. This compound, characterized by the presence of a trifluoroboron group attached to a pyridine ring, is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Trifluoro(pyridine)boron is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium, which is formally electrophilic, becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of this compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This is achieved through the compound’s interaction with the palladium catalyst and the subsequent transmetalation process .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of this compound, along with its rapid transmetalation with palladium (II) complexes, contributes to its efficacy and stability in various reaction environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(pyridine)boron typically involves the reaction of pyridine with boron trifluoride. One common method is the reaction of pyridine with boron trifluoride etherate in an anhydrous solvent such as diethyl ether. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(pyridine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroboron group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can be hydrolyzed to form boronic acids under basic conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Anhydrous solvents such as diethyl ether and tetrahydrofuran are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Trifluoro(pyridine)boron has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in the synthesis of biologically active molecules.
Industry: this compound is used in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroboron group.
Boron Trifluoride: Another boron-containing compound with different reactivity and applications.
Uniqueness: Trifluoro(pyridine)boron is unique due to its combination of stability and reactivity. Unlike boron trifluoride, it can participate in a broader range of organic transformations, making it a more versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
trifluoro(pyridin-1-ium-1-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHUVOOGZYSGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([N+]1=CC=CC=C1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-76-1 |
Source
|
Record name | Trifluoro(pyridine)boron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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